Exclusive Resistance to Glucose-6-Phosphate Dehydrogenase Enables Hexokinase-Specific Assays
1,5-Anhydroglucitol-6-phosphate is completely inactive against glucose-6-phosphate dehydrogenase (G6PD), in direct contrast to glucose-6-phosphate, which is the native substrate of G6PD. Enzyme assays conducted on purified G6PD showed no detectable oxidation of 1,5-AG6P, whereas G6P is rapidly oxidized under identical conditions [1]. This absolute selectivity means 1,5-AG6P can be used as a stable surrogate for G6P in coupled spectrophotometric hexokinase inhibition assays, where G6PD is present as a coupling enzyme and would otherwise degrade the product [2].
| Evidence Dimension | Substrate activity toward glucose-6-phosphate dehydrogenase (G6PD) |
|---|---|
| Target Compound Data | No detectable oxidation (0% activity relative to G6P) |
| Comparator Or Baseline | Glucose-6-phosphate: 100% activity (canonical substrate) |
| Quantified Difference | Absolute selectivity (no cross-reactivity) |
| Conditions | Purified G6PD enzyme assay; Arch Biochem Biophys 1959;80:472-479 |
Why This Matters
This unique resistance to G6PD is the sine qua non for using 1,5-AG6P in hexokinase-coupled assays, as the alternative (G6P) is destroyed by the coupling enzyme, invalidating kinetic measurements.
- [1] Ferrari RA, Mandelstam P, Crane RK. 1,5-Anhydro-d-glucitol 6-phosphate and its use for the specific inhibition of the hexokinase reaction in tissue homogenates. Arch Biochem Biophys. 1959 Feb;80(2):472-479. doi: 10.1016/0003-9861(59)90264-4. View Source
- [2] Crane RK, Sols A. The non-competitive inhibition of brain hexokinase by glucose-6-phosphate and related compounds. J Biol Chem. 1954 Oct;210(2):597-606. View Source
